molecular formula C18H18N2O4 B10907010 methyl 4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]benzoate

methyl 4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]benzoate

Cat. No. B10907010
M. Wt: 326.3 g/mol
InChI Key: ITYALYKBPQWJTB-YBFXNURJSA-N
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Description

Methyl 4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]benzoate is an organic compound with the molecular formula C17H16N2O3 This compound is known for its unique structure, which includes a benzoate ester linked to a hydrazone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]benzoate typically involves the reaction of 4-formylbenzoic acid methyl ester with 2-(2-methylphenoxy)acetohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The resulting product is then purified using recrystallization techniques to obtain the desired compound in high purity.

Industrial Production Methods

While the compound is primarily synthesized in research laboratories, industrial production methods would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial-grade solvents and reagents, as well as advanced purification techniques such as column chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoates or hydrazones.

Scientific Research Applications

Methyl 4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]benzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]benzoate involves its interaction with specific molecular targets. The hydrazone moiety can form hydrogen bonds with biological macromolecules, potentially inhibiting their function. Additionally, the compound may interact with cellular pathways involved in oxidative stress and apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-methylbenzoate: Similar ester structure but lacks the hydrazone moiety.

    Methyl 4-[(E)-{2-[(2,3-dichlorophenoxy)acetyl]hydrazinylidene}methyl]benzoate: Similar structure with different substituents on the phenoxy group.

Uniqueness

Methyl 4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]benzoate is unique due to its specific hydrazone linkage and the presence of the 2-methylphenoxy group. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

properties

Molecular Formula

C18H18N2O4

Molecular Weight

326.3 g/mol

IUPAC Name

methyl 4-[(E)-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]methyl]benzoate

InChI

InChI=1S/C18H18N2O4/c1-13-5-3-4-6-16(13)24-12-17(21)20-19-11-14-7-9-15(10-8-14)18(22)23-2/h3-11H,12H2,1-2H3,(H,20,21)/b19-11+

InChI Key

ITYALYKBPQWJTB-YBFXNURJSA-N

Isomeric SMILES

CC1=CC=CC=C1OCC(=O)N/N=C/C2=CC=C(C=C2)C(=O)OC

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NN=CC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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